3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Brand Name: Vulcanchem
CAS No.: 1105191-09-0
VCID: VC2800455
InChI: InChI=1S/C6H7N5S/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
SMILES: CCN1C2=C(C(=S)N=CN2)N=N1
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

CAS No.: 1105191-09-0

Cat. No.: VC2800455

Molecular Formula: C6H7N5S

Molecular Weight: 181.22 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol - 1105191-09-0

Specification

CAS No. 1105191-09-0
Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
IUPAC Name 3-ethyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Standard InChI InChI=1S/C6H7N5S/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
Standard InChI Key CYGRXZYWTPYCEK-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=S)N=CN2)N=N1
Canonical SMILES CCN1C2=C(C(=S)N=CN2)N=N1

Introduction

3-ethyl-3H-123triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by its molecular formula C6H7N5S and molecular weight of 181.22 g/mol . It is also known by its CAS number 1105191-09-0 and is often used as a building block in organic synthesis due to its reactive thiol group .

Synthesis and Preparation

The synthesis of 3-ethyl-3H- triazolo[4,5-d]pyrimidine-7-thiol typically involves multi-step reactions starting from simpler heterocyclic precursors. Although specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds in the triazolopyrimidine class are often prepared through condensation reactions followed by cyclization steps .

Biological and Pharmacological Activities

While specific biological activities of 3-ethyl-3H- triazolo[4,5-d]pyrimidine-7-thiol have not been extensively reported, compounds within the triazolopyrimidine class have shown a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of the thiol group could potentially enhance its reactivity towards biological targets.

Applications and Future Directions

Given its chemical structure and potential reactivity, 3-ethyl-3H- triazolo[4,5-d]pyrimidine-7-thiol could serve as a valuable precursor for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Further research is needed to explore its biological activities and to develop efficient synthesis protocols for its derivatives.

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